molecular formula C15H14N2O2 B13677000 7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13677000
M. Wt: 254.28 g/mol
InChI Key: WUGVYWLRHSQKST-UHFFFAOYSA-N
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Description

7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazo ring can be reduced to form dihydroimidazo derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroimidazo derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethylimidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.

    Imidazo[1,2-a]pyridine-3-carboxamides: Studied for their antimicrobial properties.

Uniqueness

7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of methoxy groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

7-methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2O2/c1-18-12-5-3-4-11(8-12)14-10-17-7-6-13(19-2)9-15(17)16-14/h3-10H,1-2H3

InChI Key

WUGVYWLRHSQKST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)OC

Origin of Product

United States

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